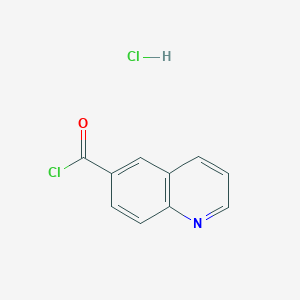

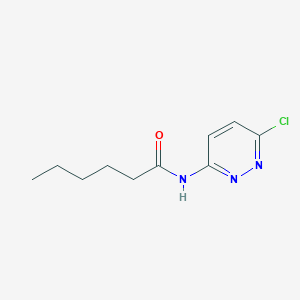

N-(6-chloropyridazin-3-yl)hexanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

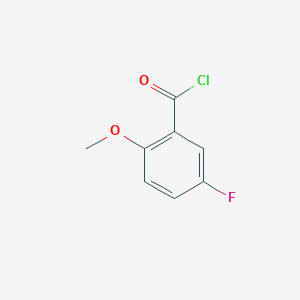

N-(6-chloropyridazin-3-yl)hexanamide, also known as GSK3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in several cellular processes, including glycogen metabolism, gene expression, and cell signaling.

科学研究应用

Corrosion Inhibition

One significant application of N-(6-chloropyridazin-3-yl)hexanamide derivatives is in the field of corrosion inhibition, particularly for protecting mild steel in acidic environments. Studies have demonstrated that these compounds exhibit mixed-type inhibitory effects, slowing both anodic and cathodic reactions involved in metal corrosion. Their efficiency improves with higher concentrations, attributed to increased surface adsorption and the formation of protective films on the metal surface. These derivatives interact chemically with the metal, suggesting both physisorption and chemisorption processes are involved. The effectiveness of these compounds as corrosion inhibitors makes them valuable in industrial applications where metal preservation is critical (Mashuga, Olasunkanmi, & Ebenso, 2017); (Olasunkanmi, Mashuga, & Ebenso, 2018).

Molecular Interactions and Surface Protection

Further investigations into the molecular behavior of these derivatives have shown that they can form strong adsorptive interactions with metal surfaces, such as iron, in orientations that maximize their protective capabilities. Quantum chemical calculations and molecular dynamic simulations support the experimental findings, revealing that the pyridazine ring plays a crucial role in the adsorption process, which is key to their function as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).

Synthesis and Structural Analysis

The synthesis and structural elucidation of pyridazine derivatives, including those related to N-(6-chloropyridazin-3-yl)hexanamide, have been extensively studied. These efforts aim to understand their chemical properties and potential applications further. For instance, research on synthesizing and analyzing the structure of these compounds through various techniques, such as X-ray diffraction, has provided insights into their molecular configurations, which are essential for their application in corrosion inhibition and possibly in medicinal chemistry (Sallam et al., 2021).

Environmental Impact and Eco-Friendliness

The development of eco-friendly corrosion inhibitors is a growing research area, with pyridazine derivatives being explored for their green and efficient inhibition properties for metals in corrosive environments. Studies suggest that these compounds are promising candidates for environmentally friendly corrosion prevention strategies, combining efficacy with minimal environmental impact (Luo et al., 2020).

属性

IUPAC Name |

N-(6-chloropyridazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-2-3-4-5-10(15)12-9-7-6-8(11)13-14-9/h6-7H,2-5H2,1H3,(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVJLXWPDWEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647526 |

Source

|

| Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloropyridazin-3-yl)hexanamide | |

CAS RN |

868948-14-5 |

Source

|

| Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)